molecular formula C6H7N3O2 B13552819 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid

2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid

Katalognummer: B13552819
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: CAJHCZALIIWAFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic ring system, which includes a pyrazole ring fused to a pyrrole ring.

Vorbereitungsmethoden

The synthesis of 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction produces key intermediates that bear two functional positions. The annellation to generate the maleimide moiety of the bicycle is then studied. An efficient palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions in the C-6 position is also investigated from 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones .

Analyse Chemischer Reaktionen

2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, bases like K2CO3, and solvents such as 1,4-dioxane. Major products formed from these reactions include polyfunctionalized pyrrolo[3,4-c]pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid has several scientific research applications. It is used in medicinal chemistry as a pharmacophore for developing antibacterial, antifungal, and anticancer agents. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .

Wirkmechanismus

The mechanism of action of 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to inhibit the activity of certain enzymes, leading to various biological effects. For example, it has been reported to act as a phosphatase inhibitor, which can modulate cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid can be compared with other similar compounds, such as pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. These compounds share a similar fused bicyclic ring system but differ in their functional groups and substitution patterns. The unique structure of this compound allows it to exhibit distinct biological activities and chemical reactivity .

Eigenschaften

Molekularformel

C6H7N3O2

Molekulargewicht

153.14 g/mol

IUPAC-Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c10-6(11)5-3-1-8-9-4(3)2-7-5/h1,5,7H,2H2,(H,8,9)(H,10,11)

InChI-Schlüssel

CAJHCZALIIWAFI-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=NN2)C(N1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.